![molecular formula C25H27ClN2O3S B2431514 Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215638-27-9](/img/structure/B2431514.png)
Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide and ester groups might be susceptible to hydrolysis, and the thieno[2,3-c]pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, are influenced by its molecular structure. These properties can be determined through various experimental techniques .Scientific Research Applications
Antimalarial Activity
Malaria remains a significant global health concern, causing hundreds of thousands of deaths annually. Derivatives of artemisinin, such as compound 1, play a crucial role in combating Plasmodium falciparum, the parasite responsible for malaria. Compound 1 contains a 1,2-dioxane ring (endoperoxide pharmacophore) synthesized using manganese (III) acetylacetonate. Researchers explore its antimalarial potential and evaluate its efficacy against drug-resistant strains .
Radical Chemistry
The benzylic position in compound 1 offers opportunities for radical chemistry. Benzylic halides, especially secondary and tertiary ones, can undergo SN1 reactions via resonance-stabilized carbocations. Investigating radical reactions involving compound 1 could lead to novel synthetic pathways or functionalization strategies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-benzyl-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S.ClH/c1-16-9-10-19(13-17(16)2)23(28)26-24-22(25(29)30-3)20-11-12-27(15-21(20)31-24)14-18-7-5-4-6-8-18;/h4-10,13H,11-12,14-15H2,1-3H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMTCDRURBRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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